REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].[O:4]=[O:5].C[C:7]1[C:12]2[CH2:13][O:14][C:15](=[O:16])[C:11]=2C(O[C@@H]2O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]2O)=C(C/C=C(/CCC(O)=O)\C)C=1OC>C(O)(=O)C.O>[C:15]([O:14][CH2:13][CH:12]=[CH2:7])(=[O:16])[CH3:11].[CH2:1]=[CH:2][CH3:3].[O:4]=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C2=C1COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O)OC
|
Name
|
catalysts B
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in Examples 2, 5 and 6 and Comparative Example 3 with 42.0 ml of silica carrier, it
|
Type
|
CUSTOM
|
Details
|
was packed into a reaction tube
|
Type
|
CUSTOM
|
Details
|
for reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Name
|
|
Type
|
product
|
Smiles
|
O=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |